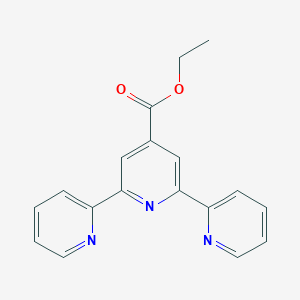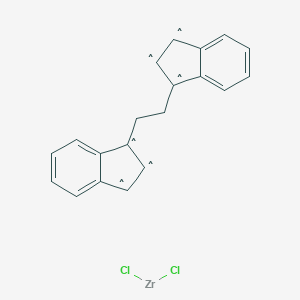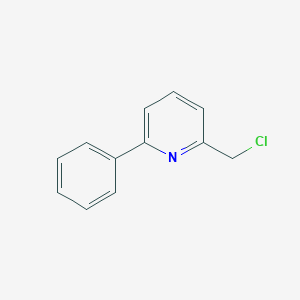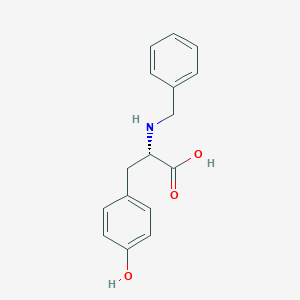
ホスホニウム、(2-シクロプロピル-2-オキソエチル)トリフェニル-、ブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of vitamin D2 derivatives.
Biology: The compound is utilized in biochemical research for studying proteomics and enzyme interactions.
Industry: It serves as a phase transfer catalyst and a reactant in various industrial chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a cyclopropylcarbonyl-containing compound under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane or toluene, and requires the presence of a brominating agent like hydrogen bromide or bromine . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed in substitution reactions.
Major Products Formed
作用機序
The mechanism of action of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles . This reactivity is crucial for its role in organic synthesis and biochemical research .
類似化合物との比較
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide can be compared with other similar phosphonium compounds, such as:
Triphenylphosphonium bromide: Lacks the cyclopropylcarbonyl group, making it less versatile in certain synthetic applications.
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: Contains a methoxy group instead of a cyclopropyl group, leading to different reactivity and applications.
The uniqueness of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide lies in its cyclopropylcarbonyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium compounds .
特性
IUPAC Name |
(2-cyclopropyl-2-oxoethyl)-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22OP.BrH/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAVKMSNYQSQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600605 |
Source


|
| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112849-15-7 |
Source


|
| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione](/img/structure/B114846.png)













